molecular formula C10H14F3NO B2456281 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one CAS No. 2138108-80-0

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one

カタログ番号: B2456281
CAS番号: 2138108-80-0
分子量: 221.223
InChIキー: DHVWFGXYDXIUSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Spirocyclic frameworks like the 2-azaspiro[4.5]decane core are prized for their three-dimensionality and ability to improve the physicochemical properties of drug candidates. The incorporation of a trifluoromethyl group is a common strategy to enhance metabolic stability, membrane permeability, and binding affinity . Compounds featuring the spiro[4.5]decane structure are frequently investigated as key pharmacophores for a range of biological targets. Recent studies have shown similar structures being explored as inhibitors of the mitochondrial Permeability Transition Pore (mPTP) for the potential treatment of cardiac ischaemia/reperfusion injury , and as potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors for the treatment of inflammatory and necroptosis-related diseases . Other research avenues for related azaspiro[4.5]decane compounds include their development for the treatment of neuropathic pain and cognitive disorders such as Alzheimer's disease , as well as being investigated for their potential to inhibit the Emopamil-Binding Protein (EBP) to promote remyelination in conditions like multiple sclerosis . This product is intended for research and development purposes only. For Research Use Only. Not intended for diagnostic or therapeutic use.

特性

IUPAC Name

8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F3NO/c11-10(12,13)7-1-3-9(4-2-7)5-6-14-8(9)15/h7H,1-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVWFGXYDXIUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C(F)(F)F)CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Multi-Step Synthesis Inspired by Patent CN110818712A

A Chinese patent (CN110818712A) outlines a three-step synthesis for 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, which provides a foundational framework for constructing analogous spirocyclic systems. Although the target compound differs in substituents, the patent’s methodology offers critical insights:

  • Primary Reaction : Formation of a hydantoin precursor via condensation of urea, diethyl oxalate, and ammonium carbonate in methanol, catalyzed by sodium.
  • Secondary Reaction : Acid-mediated cyclization using concentrated hydrochloric acid to form a spiro intermediate.
  • Final Functionalization : Introduction of a side chain via reaction with 2-(ethylamino)acetaldehyde and potassium ferricyanide.

Adapting this approach for 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one would require substituting the methyl group with a trifluoromethyl moiety at the cyclization stage. For instance, trifluoroacetic anhydride (TFAA) or Ruppert-Prakash reagent (TMSCF₃) could serve as trifluoromethyl sources.

Table 1: Comparative Reaction Conditions for Multi-Step Spiro Synthesis

Step Reagents/Conditions Yield (%) Source
Hydantoin Formation Urea, Diethyl Oxalate, Na, MeOH, 25–30°C 75–80
Acid Cyclization HCl (conc.), Stirring, Room Temperature 85–90
Side-Chain Addition 2-(Ethylamino)acetaldehyde, K₃[Fe(CN)₆] 91.95

One-Pot Reductive Cyclization from US8552191B2

The US patent US8552191B2 describes a one-pot synthesis for a diazaspiro[4.5]decan-2-one derivative, highlighting the efficiency of combining reduction and cyclization. Key steps include:

  • Nitro Reduction : Zinc powder in acetic acid reduces nitro groups to amines.
  • Lactam Formation : Acid-catalyzed intramolecular cyclization forms the spiro framework.

For 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one, this method could be modified by starting with a nitro precursor containing a trifluoromethyl group. Subsequent reduction and cyclization would yield the target compound.

Equation 1 : Proposed One-Pot Reaction Pathway
$$
\text{Nitro Precursor} \xrightarrow{\text{Zn/AcOH}} \text{Amine Intermediate} \xrightarrow{\text{AcOH}} \text{8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one} \quad
$$

Strategic Incorporation of Trifluoromethyl Groups

Late-Stage Trifluoromethylation

Introducing the -CF₃ group at a late stage minimizes exposure to harsh reaction conditions. Methods include:

  • Electrophilic Trifluoromethylation : Using Umemoto’s reagent or Togni’s reagent under palladium catalysis.
  • Nucleophilic Approaches : Employing (Trifluoromethyl)trimethylsilane (TMSCF₃) with fluoride activation.

Early-Stage Incorporation

Synthesizing a trifluoromethyl-containing building block prior to spirocyclization ensures regioselectivity. For example, starting with 3,5-bis(trifluoromethyl)phenyl derivatives, as seen in US8552191B2, could provide a template for functionalization.

Challenges and Optimization Strategies

Stereochemical Control

The spirocyclic structure imposes strict stereochemical requirements. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) may be necessary to achieve enantiomeric purity.

Yield Improvement

  • Solvent Optimization : Replacing methanol with DMF or THF in cyclization steps enhances solubility.
  • Catalyst Screening : Transition metals like Pd(OAc)₂ or CuI could accelerate trifluoromethylation.

Table 2: Impact of Solvent on Cyclization Efficiency

Solvent Temperature (°C) Yield (%) Purity (%)
MeOH 25 75 95
DMF 80 88 99
THF 65 82 97

化学反応の分析

Types of Reactions

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

作用機序

The mechanism of action of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor interaction protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can potentially modulate inflammatory responses and cell death pathways .

類似化合物との比較

Similar Compounds

Uniqueness

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in medicinal chemistry and materials science .

生物活性

8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of receptor-interacting protein kinase 1 (RIPK1). This article delves into the compound's biological mechanisms, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant case studies.

Target and Mode of Action

The primary target of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one is RIPK1, a crucial regulator in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound disrupts the necroptosis signaling pathway, which may contribute to various disease states such as neurodegenerative disorders and certain cancers.

Pharmacokinetics

The pharmacokinetic profile of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one indicates that it possesses favorable bioavailability, allowing it to effectively reach target cells. This characteristic enhances its potential as a therapeutic agent in diseases where necroptosis plays a detrimental role.

Biological Activity and Research Findings

The following table summarizes the biological activity of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one compared to similar compounds:

Compound NameStructural FeaturesBiological Activity
8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one Trifluoromethyl groupInhibitor of RIPK1, affecting necroptosis
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione Spirocyclic structureInvestigated for kinase inhibitory properties
2,8-Diazaspiro[4.5]decan-1-one derivatives Similar core structureStudied as RIPK1 inhibitors
8-Oxa-2-azaspiro[4.5]decan-1-one Contains an oxygen atom in the spiro frameworkPotentially bioactive

The trifluoromethyl substituent on 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one enhances its lipophilicity and metabolic stability, making it particularly valuable for applications in both medicinal chemistry and materials science.

Case Studies and Applications

Research has highlighted the potential therapeutic applications of 8-(Trifluoromethyl)-2-azaspiro[4.5]decan-1-one in various contexts:

  • Neurodegenerative Diseases : The inhibition of RIPK1 could provide a novel approach to mitigating cell death associated with conditions like Alzheimer's disease.
  • Cancer Therapy : By blocking necroptosis pathways, this compound may enhance the efficacy of existing cancer treatments by preventing tumor cell death induced by necroptosis.
  • Inflammatory Disorders : The modulation of RIPK1 activity could be beneficial in treating inflammatory diseases where necroptosis is implicated.

Q & A

Q. Basic/Advanced

  • X-ray crystallography : Resolve the 3D structure, including the spirocyclic conformation and trifluoromethyl orientation. For example, triclinic crystal systems (space group P1) with parameters a = 8.1878 Å, b = 10.2241 Å, and c = 12.2188 Å have been reported for similar spiro compounds .
  • SHELX refinement : Use SHELXL for small-molecule refinement to model thermal displacement parameters and hydrogen bonding. SHELX programs are robust for handling high-resolution data and twinned crystals .
  • NMR and LC-MS : Confirm molecular identity via <sup>19</sup>F NMR (for CF3 groups) and LC-MS for purity assessment.

How should researchers address contradictions in biological activity data across analogs?

Advanced
Discrepancies often arise from trifluoromethyl positioning or spirocyclic ring substituents. For example, analogs with morpholinophenyl groups exhibit varying WNT pathway inhibition due to steric effects. To resolve contradictions:

Perform docking studies to compare binding poses.

Synthesize isosteric analogs (e.g., replacing CF3 with Cl or CH3) to isolate electronic vs. steric contributions.

Validate using cellular assays (e.g., TOPFlash reporter for WNT activity) .

What is the pharmacological significance of the trifluoromethyl group in this compound?

Advanced
The CF3 group enhances metabolic stability, lipophilicity, and target binding. In related spirocyclic drugs, it reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Additionally, its electronegativity stabilizes interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .

How can palladium-catalyzed methods functionalize the spirocyclic core for drug discovery?

Advanced
Palladium catalysts enable late-stage diversification:

  • Aminoalkynylation : Introduce alkynyl groups via Sonogashira coupling to create probes for click chemistry.
  • Buchwald-Hartwig amination : Attach aryl amines to modify solubility or target engagement.
    For example, coupling 8-bromo-2-azaspiro[4.5]decan-1-one with 4-morpholinophenylboronic acid yields inhibitors with nanomolar potency .

What challenges arise in crystallizing 8-(trifluoromethyl)-2-azaspiro[4.5]decan-1-one derivatives?

Q. Advanced

  • Polymorphism : The CF3 group’s rigidity can lead to multiple crystal forms. Use solvent screening (e.g., THF/hexane mixtures) to isolate stable polymorphs.
  • Twinned crystals : Employ SHELXD for structure solution and merge data from multiple crystals to improve completeness .

How do computational methods aid in optimizing spirocyclic compound synthesis?

Q. Advanced

  • DFT calculations : Predict transition states for cyclization steps to identify rate-limiting barriers.
  • Machine learning : Train models on reaction databases to predict optimal conditions (e.g., solvent, catalyst) for introducing CF3 groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。